1-(Pyrimidin-5-yl)piperidin-4-one
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Overview
Description
1-(Pyrimidin-5-yl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the use of activated CH2 groups in the amide moiety, which cyclizes with the acetyl carbonyl to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as piperidin-4-ol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically employed.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidin-4-ol derivatives, and various substituted pyrimidine or piperidine derivatives .
Scientific Research Applications
1-(Pyrimidin-5-yl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B and have shown potent anticancer activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against cyclin-dependent kinases and have potential as anticancer agents.
Uniqueness: 1-(Pyrimidin-5-yl)piperidin-4-one is unique due to its specific structural features that allow it to interact with a wide range of biological targets
Properties
Molecular Formula |
C9H11N3O |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpiperidin-4-one |
InChI |
InChI=1S/C9H11N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7H,1-4H2 |
InChI Key |
XYERCHVJKDTAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=CN=C2 |
Origin of Product |
United States |
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